3,5-Diformylphenylboronic acid
Overview
Description
3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .
Synthesis Analysis
The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Molecular Structure Analysis
The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .Chemical Reactions Analysis
3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .Scientific Research Applications
Boron-Based Nanostructures
3,5-Diformylphenylboronic acid plays a crucial role in the synthesis of boron-based macrocycles and dendrimers. It has been used in multicomponent assembly reactions to create dendritic nanostructures with a pentameric macrocyclic core. These structures are significant in the development of new materials with potential applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).
Synthesis and Crystal Structures
In the field of organometallic chemistry, 3,5-Diformylphenylboronic acid is used to synthesize and characterize novel compounds. The compound is involved in reactions with secondary mono- and diamines, leading to the formation of benzoxaboroles, a class of compounds with diverse applications, including their use in medicinal chemistry (Adamczyk-Woźniak et al., 2015).
Catalyst for Amide Condensation
The compound has been synthesized and used as a "green" catalyst in the direct amide condensation reaction. This application demonstrates its potential in green chemistry and sustainable industrial processes (Ishihara, Kondo, & Yamamoto, 2001).
Dynamic Covalent Hydrogels
3,5-Diformylphenylboronic acid is instrumental in the development of dynamic covalent hydrogels used for reversible cell capture and release. These hydrogels have implications in biomedical fields such as cell diagnostics and cell culture, showcasing the versatility of 3,5-Diformylphenylboronic acid in biochemistry and biotechnology (Karimi, Collins, Heath, & Connal, 2017).
Safety And Hazards
Future Directions
3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .
properties
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
Record name | 3,5-Diformylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diformylphenylboronic acid | |
CAS RN |
480424-62-2 | |
Record name | 3,5-Diformylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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